molecular formula C23H25N3O5S B2590585 N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 899959-38-7

N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2590585
CAS No.: 899959-38-7
M. Wt: 455.53
InChI Key: OVPYQJUHPBAXGO-UHFFFAOYSA-N
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Description

N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound with potential applications across various fields of scientific research. The compound features a complex molecular structure that includes a 2,5-dimethoxyphenyl group, a dihydropyrrolo[1,2-a]pyrazine ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves several synthetic steps:

  • Formation of the 2,5-dimethoxyphenyl intermediate: : This step requires the selective methoxylation of a phenyl ring, usually using dimethyl sulfate and a suitable base such as sodium hydride.

  • Construction of the dihydropyrrolo[1,2-a]pyrazine ring: : A cyclization reaction that involves the 2,5-dimethoxyphenyl intermediate and an appropriate nitrogen donor.

  • Attachment of the sulfonyl group: : This step often involves sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

  • Final acetamide functionalization: : The acetamide group is introduced through acetylation, commonly using acetic anhydride and a catalytic amount of a base.

Industrial Production Methods

In an industrial context, the production methods would focus on optimizing reaction yields and ensuring the scalability of each synthetic step. Catalysts and solvents would be selected to maximize efficiency, and the process may be adapted to continuous flow chemistry setups to enhance production throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to different oxidative products depending on reaction conditions.

  • Reduction: : Reduction reactions involve reducing agents like lithium aluminum hydride, often targeting the acetamide or sulfonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the acetamide nitrogen or the phenyl rings, especially under basic or acidic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Bases: : Sodium hydride, potassium carbonate.

  • Acidic conditions: : Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions but can include oxidized derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and DNA.

  • Medicine: : Explored for its possible therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide exerts its effects involves:

  • Molecular Targets: : The compound may bind to specific proteins or enzymes, modulating their activity.

  • Pathways Involved: : It can influence cellular pathways such as signaling cascades or gene expression, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((1-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide

  • N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide

  • N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]imidazol-2(1H)-yl)sulfonyl)phenyl)acetamide

Uniqueness

N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is unique due to its specific structural configuration, which confers distinct physical and chemical properties. This makes it particularly interesting for applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

N-[4-[[1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-16(27)24-17-6-9-19(10-7-17)32(28,29)26-14-13-25-12-4-5-21(25)23(26)20-15-18(30-2)8-11-22(20)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPYQJUHPBAXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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